molecular formula C22H21N3O4S B491538 6-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

6-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

Cat. No. B491538
M. Wt: 423.5 g/mol
InChI Key: AIBYKAXIIOUMPU-UHFFFAOYSA-N
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Description

“6-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one” is a chemical compound with the molecular formula C22H21N3O4S . It belongs to a class of arylpiperazine derivatives . This compound has been studied for its potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[cd]indol-2(1H)-one core, a piperazine ring attached to the sulfonyl group, and a methoxyphenyl group attached to the piperazine ring . The exact 3D conformation and stereochemistry would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin , which plays a crucial role in cell division and structure.

Mode of Action

It’s suggested that similar compounds bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and inhibit cell division.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Advantages and Limitations for Lab Experiments

6-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one has several advantages for lab experiments, including its high purity and stability. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments, including its limited solubility in aqueous solutions and its high cost.

Future Directions

There are several future directions for the study of 6-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one. One potential direction is the development of this compound analogs with improved pharmacological properties. Another direction is the study of this compound in combination with other drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in neurological disorders.

Synthesis Methods

The synthesis of 6-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methoxyphenylamine with 4-fluorobenzoyl chloride to obtain 4-(2-methoxyphenyl)-1-benzoylpiperazine. This intermediate is then reacted with sulfonyl chloride to obtain this compound. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

6-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has shown neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-benzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-29-19-8-3-2-7-18(19)24-11-13-25(14-12-24)30(27,28)20-10-9-17-21-15(20)5-4-6-16(21)22(26)23-17/h2-10H,11-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBYKAXIIOUMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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